tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Suzuki–Miyaura cross-coupling Dehalogenation side reaction Aryl halide reactivity

tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 1234616-46-6) is a bicyclic heteroaromatic building block comprising a pyrazolo[3,4-b]pyridine core with a Boc protecting group at N1 and a bromine substituent at C3. With a molecular weight of 298.14 g/mol, LogP of 3.1, and topological polar surface area of 57 Ų, this compound presents physicochemical properties consistent with CNS drug-like chemical space and is primarily employed as a versatile intermediate for palladium-catalyzed cross-coupling reactions in kinase inhibitor synthesis programs.

Molecular Formula C11H12BrN3O2
Molecular Weight 298.14
CAS No. 1234616-46-6
Cat. No. B567122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
CAS1234616-46-6
Molecular FormulaC11H12BrN3O2
Molecular Weight298.14
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Br
InChIInChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3
InChIKeyUXDVHLTUWUHLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 1234616-46-6): Core Building Block Profile for Procurement Decisions


tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 1234616-46-6) is a bicyclic heteroaromatic building block comprising a pyrazolo[3,4-b]pyridine core with a Boc protecting group at N1 and a bromine substituent at C3 [1]. With a molecular weight of 298.14 g/mol, LogP of 3.1, and topological polar surface area of 57 Ų, this compound presents physicochemical properties consistent with CNS drug-like chemical space and is primarily employed as a versatile intermediate for palladium-catalyzed cross-coupling reactions in kinase inhibitor synthesis programs [1] [2].

Why Generic Substitution Fails for tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: The Orthogonal Protection–Reactivity Imperative


In-class pyrazolo[3,4-b]pyridine building blocks with alternative halogen substituents (Cl, I), different N-protecting groups (tosyl, THP, SEM), or the unprotected NH analogue are not functionally interchangeable with the target compound because the 3-Br/Boc combination simultaneously provides: (i) optimal oxidative addition reactivity of the C–Br bond in Pd-catalyzed cross-coupling—superior to C–Cl in rate and milder conditions, yet substantially less prone to undesired dehalogenation side reactions than the C–I analogue [1]; and (ii) acid-labile Boc protection at N1 that is cleanly removed under standard TFA/DCM conditions, enabling an unambiguous orthogonal deprotection/cross-coupling sequence that is not achievable with acid-stable protecting groups (e.g., tosyl) or the unprotected NH scaffold, where N1 competitive arylation occurs [2] [3].

Quantitative Differentiation Evidence: tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate vs. Closest Structural Analogs


Suzuki–Miyaura Coupling Dehalogenation Propensity: 3-Bromo vs. 3-Iodo Pyrazoles

A direct head-to-head comparison of halogenated aminopyrazoles under standardized Suzuki–Miyaura conditions (Pd(OAc)₂, dppf, Cs₂CO₃, THF/H₂O, 60 °C) established that 3-bromo and 3-chloro pyrazole derivatives are superior to their 3-iodo counterparts due to a markedly lower propensity for the undesired dehalogenation side reaction [1]. The iodo derivatives suffer from significant protodehalogenation, reducing both the yield of the desired cross-coupled product and the purity profile, whereas the bromo analog maintains the cross-coupling efficiency of an aryl halide while avoiding the instability penalty of the iodide [1].

Suzuki–Miyaura cross-coupling Dehalogenation side reaction Aryl halide reactivity Heterocyclic building blocks

C3 vs. C6 Chemoselectivity in Sequential Suzuki Coupling of Pyrazolo[3,4-b]pyridines

A systematic study on the Suzuki–Miyaura coupling of 3,6-dihalogenated pyrazolo[3,4-b]pyridines demonstrated a pronounced chemoselectivity for the C3 position over the C6 position, enabling a one-pot sequential diarylation strategy [1]. Under optimized conditions (Pd₂(dba)₃, XPhos, Cs₂CO₃, dioxane/H₂O, 60 °C), the C3 halogen undergoes coupling first with high fidelity, allowing subsequent C6 coupling without intermediate purification [1]. This C3-priority reactivity is intrinsic to the pyrazolo[3,4-b]pyridine core, meaning a C3-bromo building block is the optimal entry point for convergent synthesis of 3,6-diaryl derivatives, whereas C6-halogenated analogs would require a reversed, less efficient coupling sequence.

Chemoselective Suzuki coupling Sequential arylation Pyrazolopyridine C3 selectivity One-pot synthesis

Orthogonal Boc Protection vs. Tosyl Protection: Deprotection Orthogonality and Atom Economy

The Boc protecting group on the target compound is quantitatively removable under mild acidic conditions (TFA in DCM, 0 °C to rt, 30 min–2 h), a standard and highly reliable transformation in medicinal chemistry [1]. In contrast, the tosyl-protected analog (CAS 889451-24-5) requires harsher deprotection conditions (e.g., HBr/AcOH, Na/naphthalene, or strong base) that are incompatible with many downstream functional groups and can compromise the integrity of the pyrazolo[3,4-b]pyridine core [2]. The unprotected 3-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 68618-36-0) suffers from N1 competitive arylation during cross-coupling, introducing a regioselectivity problem absent in the Boc-protected form [3]. The molecular weight penalty of the Boc group (100 Da over the unprotected scaffold) is offset by its role as a traceless protecting group; the t-butyl carbocation byproduct is volatile and easily removed.

N-Protecting group strategy Boc deprotection Tosyl vs. Boc Orthogonal synthetic design

Commercially Demonstrated Purity Benchmarks: Target Compound vs. Unprotected and Iodo Analogs

Multiple independent reputable suppliers list the target compound at ≥97% purity with full characterization (¹H NMR, HPLC, LC-MS) . The 3-iodo analog (CAS 920036-34-6) is commercially available at 95% purity, and the unprotected 3-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 68618-36-0) is offered at 95–97% purity but requires additional N-protection step prior to selective cross-coupling . The consistently higher purity specification across catalog suppliers for the target compound reflects a mature synthesis process with fewer purification challenges compared to the more labile iodo derivative or the synthetically incomplete unprotected scaffold.

Building block purity Commercial availability Quality control Procurement specification

General Reactivity Hierarchy in Palladium-Catalyzed Cross-Coupling: C–Br vs. C–Cl Oxidative Addition Kinetics

It is well-established across the physical organic chemistry and catalysis literature that aryl bromides undergo oxidative addition to Pd(0) catalysts significantly faster than the corresponding aryl chlorides under identical conditions [1]. In polyhalogenated arene systems, the established reactivity order is C–I > C–Br >> C–Cl, enabling chemoselective coupling at the bromide position in the presence of a chloride [1]. For the target compound relative to its 3-chloro analog (CAS 1822844-10-9), this translates to shorter reaction times, lower catalyst loadings, and/or milder temperatures for Suzuki, Buchwald–Hartwig, or Sonogashira couplings at C3, while still offering the chemoselectivity window needed for sequential C3-then-C6 functionalization if the C6 position bears a chloride substituent.

Aryl halide reactivity Oxidative addition Pd-catalyzed cross-coupling Bromo vs. chloro arene

TBK1 Kinase Inhibitor Series: Pyrazolo[3,4-b]pyridine Scaffold Validation and the Role of 3-Substitution

A comprehensive SAR study of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors (IC₅₀ range: 0.012–5.6 μM across 35+ analogs) validated the scaffold as a privileged kinase hinge-binding pharmacophore [1]. Although this study did not use the exact target compound, the synthetic route employed a sequential C3 functionalization strategy enabled by a 3-halo precursor, demonstrating that substitution at the C3 position is critical for modulating hinge-binding interactions and kinase selectivity [1]. The target compound, with its 3-bromo handle, serves as the ideal entry point for generating the C3-aryl or C3-amino diversity elements identified in this SAR campaign, which could not be accessed as efficiently from the 3-unsubstituted or 3-chloro building blocks.

TBK1 kinase inhibitors Structure–activity relationship Pyrazolo[3,4-b]pyridine pharmacophore Medicinal chemistry

Optimal Application Scenarios for tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Where This Building Block Outperforms Alternatives


Parallel Synthesis of 3-Aryl-Pyrazolo[3,4-b]pyridine Libraries for Kinase Inhibitor Hit Expansion

In hit-to-lead campaigns targeting the kinase ATP-binding pocket, the 3-bromo handle enables rapid diversification via Suzuki–Miyaura coupling with commercial aryl/heteroaryl boronic acid libraries under standardized, mild conditions (Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O, 60 °C, 1–3 h) that are highly tolerant of drug-like functional groups . The Boc group remains intact throughout, ensuring that the pyrazole N1 does not compete for coupling, and is subsequently removed with TFA/DCM to reveal the free NH for additional profiling or conjugation. Compared to the 3-iodo analog, the bromo building block suppresses protodehalogenation side products that otherwise complicate library purification, and compared to the 3-chloro analog, it eliminates the need for specialized electron-rich phosphine ligands and elevated temperatures (80–110 °C) .

One-Pot Sequential Diaryl Synthesis for 3,6-Disubstituted Pyrazolo[3,4-b]pyridine Medicinal Chemistry Programs

The chemoselectivity profile established in the literature (C3 > C6 for Suzuki coupling) makes the C3-bromo compound the preferred starting substrate for one-pot sequential diarylation. After the first C3 aryl coupling, the C6 position (if halogenated) can be engaged in a second Suzuki reaction without intermediate workup. This convergent approach, requiring only the C3-bromo building block and two aryl boronic acids, enables rapid generation of 3,6-diaryl diversity with minimal purification, directly applicable to SAR exploration of kinase inhibitors (e.g., TBK1, PIM-1, TRK, CDK2) where occupation of both the adenine pocket and the adjacent hydrophobic regions is critical for potency and selectivity .

Orthogonal Protection Strategy for N1-Functionalized Pyrazolo[3,4-b]pyridine Probe Synthesis

For chemical biology applications requiring N1 conjugation (e.g., biotin, fluorescent dyes, PEG linkers) after C3 diversification, the Boc group serves as a traceless N-protecting group that is quantitatively removed under mild conditions (20% TFA/DCM, rt, 1 h) without affecting the C3-aryl or C3-amino bond established in the preceding step . The resulting free NH-pyrazole can then be alkylated, acylated, or sulfonylated selectively at N1. This orthogonal sequence—C3 cross-coupling → Boc deprotection → N1 derivatization—is not accessible with acid-stable protecting groups (e.g., tosyl, SEM) that require forcing conditions for removal, nor with the unprotected scaffold where N1 competes during the initial C3 coupling step .

Multigram Scale-Up of Preclinical Kinase Inhibitor Candidates Using Robust Palladium Chemistry

The 3-bromo/Boc combination has been validated in multigram synthesis campaigns for kinase inhibitor programs, where the balance of C–Br oxidative addition reactivity and stability under ambient storage conditions (recommended: room temperature, desiccated) ensures reproducible performance over extended project timelines. Unlike the 3-iodo analog, which is susceptible to photolytic and thermal degradation, the bromo building block maintains consistent purity and reactivity over months of storage, a critical consideration for CROs and pharmaceutical development groups requiring reliable supply chain performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.